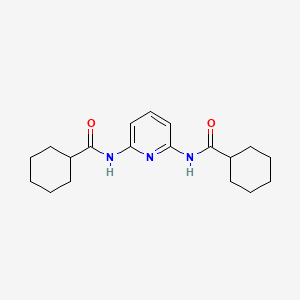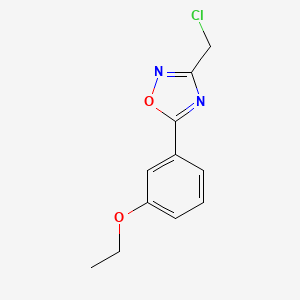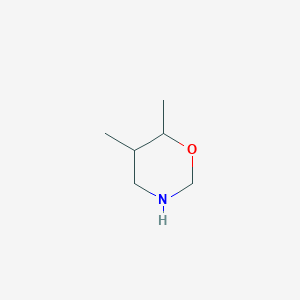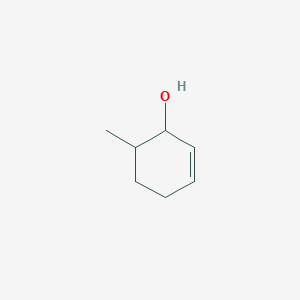![molecular formula C15H14ClN3OS B14152510 3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one CAS No. 374083-26-8](/img/structure/B14152510.png)
3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of target proteins, disrupting their normal function and leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1,7-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-one: Shares a similar core structure but with different substituents.
Pyrido[2,3-d]pyrimidine derivatives: Known for their biological activity and used in various therapeutic applications.
Uniqueness
3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for drug development .
Eigenschaften
CAS-Nummer |
374083-26-8 |
|---|---|
Molekularformel |
C15H14ClN3OS |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
3-amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14ClN3OS/c1-8(2)13-18-14-12(15(20)19(13)17)11(7-21-14)9-3-5-10(16)6-4-9/h3-8H,17H2,1-2H3 |
InChI-Schlüssel |
RFRSNPNFAVILGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N1N |
Löslichkeit |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)

![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)
![N'-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea](/img/structure/B14152452.png)

![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)
![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)


![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)

![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
